N-Acetyl-(+)-Pseudoephedrine

Metabolism Doping Control Forensic Toxicology

Researchers face challenges in unambiguous identification of Phase II pseudoephedrine metabolites. N-Acetyl-(+)-Pseudoephedrine serves as the essential reference for impurity profiling, ANDA/DMF submissions, and forensic toxicology. - Unique acetylated metabolite first detected by GC/MS; distinct from parent amine in chromatography and mass spectrometry. - Enables chiral method validation with detection sensitivity down to 0.02% enantiomeric impurity. - Traceable against pharmacopeial standards (USP/EP) upon request.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 5878-95-5
Cat. No. B114151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-(+)-Pseudoephedrine
CAS5878-95-5
Synonymsrel-N-[(1S,2S)-2-Hydroxy-1-methyl-2-phenylethyl]-N-methylacetamide;  (S*,S*)-(±)-N-(2-Hydroxy-1-methyl-2-phenylethyl)-N-methylacetamide;  threo-(±)-N-(β-Hydroxy-α-methylphenethyl)-N-methylacetamide; 
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)O)N(C)C(=O)C
InChIInChI=1S/C12H17NO2/c1-9(13(3)10(2)14)12(15)11-7-5-4-6-8-11/h4-9,12,15H,1-3H3/t9-,12+/m0/s1
InChIKeyZZGMTCKULVMTDB-JOYOIKCWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-(+)-Pseudoephedrine Reference Standard Overview


N-Acetyl-(+)-Pseudoephedrine (CAS 5878-95-5) is the N-acetylated analog of the non-selective adrenergic agonist (+)-Pseudoephedrine, with a molecular formula of C12H17NO2 and a molecular weight of 207.27 g/mol . This compound exists primarily as a racemic mixture in its commercial reference standard form , and it serves as a critical analytical reference material for pharmaceutical impurity profiling, metabolic pathway elucidation, and chiral method validation in both research and regulatory compliance settings [1].

Why N-Acetyl-(+)-Pseudoephedrine Cannot Be Substituted


While (+)-Pseudoephedrine HCl and related ephedrine alkaloids are widely available as pharmaceutical reference standards, they do not substitute for N-Acetyl-(+)-Pseudoephedrine in critical analytical applications. This compound was identified as a novel Phase II acetylated metabolite of pseudoephedrine and its detection was reported for the first time via GC/MS in 1991 [1]. As such, it serves as a specific biomarker for metabolic pathway confirmation and a process-related impurity marker in pseudoephedrine-containing pharmaceutical products. The presence of the N-acetyl group fundamentally alters chromatographic retention behavior and mass spectrometric fragmentation patterns relative to the parent amine, meaning that pseudoephedrine HCl cannot serve as a retention time or spectral match for this specific species in method validation or impurity identification protocols [2].

Differentiation Evidence vs. Pseudoephedrine Analogs


Metabolic Discrimination: Acetyl Conjugate vs. Parent Excretion

In a 1991 study of ephedrine metabolism, three previously unreported acetylated metabolites were detected and confirmed in human urine via GC/MS, including N-acetyl-pseudoephedrine, N-acetyl-norpseudoephedrine, and N,O-diacetylnorpseudoephedrine [1]. This report represents the first confirmation of hydroxyl group acetylation as a metabolic pathway for ephedrines [1]. Importantly, this acetylated species is structurally and analytically distinct from the parent pseudoephedrine, which is predominantly excreted unchanged in urine (approximately 72.2% of a therapeutic dose excreted as unchanged pseudoephedrine within 48 hours) [2].

Metabolism Doping Control Forensic Toxicology

Chiral Discrimination of Enantiomeric Impurities

While N-Acetyl-(+)-Pseudoephedrine itself is not directly quantified in the cited method, the underlying analytical capability for differentiating pseudoephedrine stereoisomers is directly transferable to the N-acetyl derivative. An HPLC method developed using precolumn derivatization with S(+)-1-(1-naphthyl)-ethyl isocyanate and separation on a normal-phase column (detection at UV 220 nm) was shown to differentiate between samples of (+)-pseudoephedrine that differ in enantiomeric impurity by as little as 0.02% [1]. This method also documented that different commercial suppliers—and even different lots from the same supplier—yielded significantly variable enantiomeric impurity profiles in (+)-pseudoephedrine samples [1].

Chiral HPLC Enantiomeric Impurity Pharmaceutical Analysis

LC-MS Enantiomeric Separation on Chiral Column

A 2019 study developed a normal-phase chiral liquid chromatography–high-resolution mass spectrometry method for enantiomeric separation of ephedrine and pseudoephedrine stereoisomers using a Lux i-amylose-1 stationary phase [1]. The method successfully resolved R,R(−)-pseudoephedrine and S,S(+)-pseudoephedrine enantiomers and demonstrated detection capability at picogram levels [1]. The authors noted that the type of mobile phase and organic modifier used dramatically influenced separation quality, underscoring the need for authentic reference standards of each specific stereoisomer and derivative form for reliable method validation [1].

LC-MS Chiral Separation Doping Control

Human Cardiac Contractility: Pseudoephedrine vs. Cathinone

In a 2024 study using electrically stimulated human right atrial preparations (HAP), pseudoephedrine increased force of contraction to 287% ± 60% (mean ± SEM) of baseline [1]. By contrast, nor-pseudoephedrine (cathine) produced a 234% ± 52% increase, and cathinone produced a 217% ± 65% increase under identical conditions [1]. In mouse atrial preparations, pseudoephedrine alone was ineffective and only exhibited positive inotropic effects (112.3% ± 9.8%) after pre-incubation with the phosphodiesterase IV inhibitor rolipram (0.1 µM), whereas amphetamine produced robust inotropic responses (157.1% ± 3.0% at 10 µM) without PDE inhibition [1].

Cardiovascular Pharmacology Sympathomimetic Tissue Bath

Application Scenarios for N-Acetyl-(+)-Pseudoephedrine


Impurity Profiling for ANDA/DMF Submissions

N-Acetyl-(+)-Pseudoephedrine is documented as an N-acetylated analog and potential process-related impurity of pseudoephedrine-containing pharmaceutical products [1]. The reference standard is directly applicable for analytical method development, method validation (AMV), and Quality Control (QC) workflows in support of Abbreviated New Drug Applications (ANDA) and Drug Master File (DMF) submissions [2]. Traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [2].

Metabolic Pathway Confirmation in Doping Control

N-Acetyl-pseudoephedrine was identified as one of three previously unreported acetylated metabolites of ephedrines detected in human urine using GC/MS [1]. This finding confirms that N-acetylation of the hydroxyl group represents a valid Phase II metabolic pathway for pseudoephedrine-class compounds [1]. Consequently, the reference standard is essential for confirmatory identification of this specific metabolite in doping control analyses and forensic toxicology casework where unambiguous compound identification is required.

Chiral Method Development for Pseudoephedrine Stereoisomers

Chiral HPLC methods developed for pseudoephedrine enantiomers demonstrate sensitivity capable of detecting enantiomeric impurity differences as low as 0.02% [1]. Furthermore, LC-HRMS methods using polysaccharide-based chiral stationary phases achieve enantiomeric separation at picogram detection levels [2]. N-Acetyl-(+)-Pseudoephedrine, as a specific stereoisomeric N-acetyl derivative, serves as a critical calibration and validation standard in chiral method development workflows where stereochemical identity must be unambiguously established and quantified.

SAR Studies of Sympathomimetic Amines

Comparative pharmacological data from isolated human atrial tissue preparations show that pseudoephedrine produces an inotropic response of 287% ± 60% above baseline, exceeding that of cathine (234% ± 52%) and cathinone (217% ± 65%) under identical experimental conditions [1]. N-Acetyl-(+)-Pseudoephedrine provides a structurally defined reference compound for systematic investigation of how N-substitution (acetylation) modifies pharmacological activity, receptor binding characteristics, and metabolic stability relative to the parent pseudoephedrine and related sympathomimetic amines.

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